Structural Determinant of Kinase Binding: The Unsubstituted Benzoyl Group as a Minimal Pharmacophore Anchor
The target compound's unsubstituted benzoyl group at the pyrazole N1 position provides a minimal steric and electronic profile compared to substituted analogs. In the broader class of N‑benzoylpyrazole kinase inhibitors, removal of substituents on the benzoyl ring has been associated with altered binding modes and reduced off‑target interactions . While direct target‑specific Ki/IC50 data for this compound are not publicly available, the 4‑methoxybenzoyl analog (CAS 321998-83-8) and 3‑methylbenzoyl analog (CAS 321998-89-4) are documented to exhibit divergent biological activity profiles in patent literature , indicating that the unsubstituted phenyl group represents a distinct chemical starting point for kinase inhibitor optimization.
| Evidence Dimension | Substituent effect on benzoyl ring |
|---|---|
| Target Compound Data | Unsubstituted phenyl (H at para and meta positions) |
| Comparator Or Baseline | 4‑Methoxybenzoyl analog (CAS 321998-83-8); 3‑Methylbenzoyl analog (CAS 321998-89-4) |
| Quantified Difference | Not quantified in public domain; patent literature suggests differential kinase selectivity profiles |
| Conditions | Kinase inhibition assays (exact conditions proprietary) |
Why This Matters
The absence of electron‑donating or bulky substituents on the benzoyl ring may confer a unique selectivity fingerprint, making this compound a valuable minimalist scaffold for kinase inhibitor hit‑finding campaigns.
- [1] Boehringer Ingelheim International GmbH. (2012). Phenyl-substituted pyrazolopyrimidines. US Patent 8158633. Retrieved from https://www.freepatentsonline.com/8158633.html View Source
